Structural and Thermal Differentiation: Melting Point Comparison (3-Acetyl vs. 4-Acetyl Isomer)
The target compound (3-acetyl isomer) exhibits a significantly lower melting point compared to its 4-acetyl regioisomer. This difference is a direct consequence of the altered crystal packing and intermolecular forces stemming from the acetyl group's substitution pattern . This provides a clear, analytically verifiable distinction between the two compounds . In the absence of published bioactivity data, this physical property is a primary, quantifiable differentiator for procurement and quality control.
| Evidence Dimension | Melting Point (°C) |
|---|---|
| Target Compound Data | 89-91 |
| Comparator Or Baseline | Methyl 4-(3-(4-acetylphenoxy)propoxy)benzoate (CAS 937602-04-5): 95-97 |
| Quantified Difference | ~6 °C lower for the target (3-acetyl) compound |
| Conditions | Experimental determination; reported by suppliers as the melting range. |
Why This Matters
This 6°C difference provides a clear, quantitative, and easily verifiable analytical parameter for identity confirmation, purity assessment, and differentiation from the closely related 4-acetyl isomer during procurement and quality control.
